molecular formula C9H9N3S B13410877 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole CAS No. 7747-19-5

5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole

Cat. No.: B13410877
CAS No.: 7747-19-5
M. Wt: 191.26 g/mol
InChI Key: HKFUGORCXQUEIS-UHFFFAOYSA-N
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Description

5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide to form phenylhydrazine dithiocarbamate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro- or halogen-substituted triazoles.

Scientific Research Applications

5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylsulfanyl)pentanenitrile
  • 5-(methylsulfanyl)azolo[1,5-a]pyrimidin-7(4H)-one
  • 2-thio-containing pyrimidines

Uniqueness

5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring. The presence of both a methylsulfanyl and a phenyl group provides a distinct set of chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .

Properties

CAS No.

7747-19-5

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

3-methylsulfanyl-5-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C9H9N3S/c1-13-9-10-8(11-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)

InChI Key

HKFUGORCXQUEIS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=N1)C2=CC=CC=C2

Origin of Product

United States

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